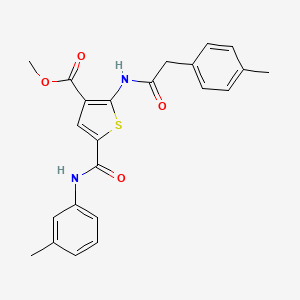
Methyl2-(2-(p-tolyl)acetamido)-5-(m-tolylcarbamoyl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-(p-tolyl)acetamido)-5-(m-tolylcarbamoyl)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(p-tolyl)acetamido)-5-(m-tolylcarbamoyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One possible route could be:
Formation of the thiophene ring: Starting with a suitable thiophene precursor, such as 2-acetylthiophene, which undergoes a series of reactions to introduce the desired functional groups.
Amidation and carbamoylation:
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the tolyl groups.
Reduction: Reduction reactions could target the carbonyl groups or the thiophene ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the thiophene ring or the tolyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include oxidized or reduced derivatives, as well as substituted thiophene compounds.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible development as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of materials with specific properties, such as conductive polymers.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-(p-tolyl)acetamido)-5-(p-tolylcarbamoyl)thiophene-3-carboxylate
- Methyl 2-(2-(m-tolyl)acetamido)-5-(m-tolylcarbamoyl)thiophene-3-carboxylate
Uniqueness
Methyl 2-(2-(p-tolyl)acetamido)-5-(m-tolylcarbamoyl)thiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
Methyl 2-(2-(p-tolyl)acetamido)-5-(m-tolylcarbamoyl)thiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and various applications.
Synthesis
The synthesis of Methyl 2-(2-(p-tolyl)acetamido)-5-(m-tolylcarbamoyl)thiophene-3-carboxylate involves multiple steps, typically beginning with the formation of a thiophene ring followed by the introduction of various substituents. The synthetic pathway often includes:
- Formation of Thiophene Core : Utilizing thiophene derivatives as starting materials.
- Acetamido Group Introduction : Reacting with p-tolyl acetamide.
- Carbamoyl Group Addition : Incorporating m-tolylcarbamoyl moieties through acylation reactions.
- Carboxylate Formation : Finalizing the structure with methyl esterification.
Biological Activity
The biological activity of this compound can be classified into several categories, including anti-inflammatory, anticancer, and antimicrobial properties.
Anti-inflammatory Activity
Recent studies have indicated that compounds similar to Methyl 2-(2-(p-tolyl)acetamido)-5-(m-tolylcarbamoyl)thiophene-3-carboxylate exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These actions are crucial in managing conditions like arthritis and other inflammatory diseases.
Anticancer Activity
Research has shown that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. For instance, compounds with similar structures have been reported to inhibit the growth of various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Properties
Methyl 2-(2-(p-tolyl)acetamido)-5-(m-tolylcarbamoyl)thiophene-3-carboxylate has also been evaluated for its antimicrobial activity. Preliminary studies suggest effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
- In Vitro Studies : A study demonstrated that a derivative exhibited an IC50 value of 15 µM against COX-2, indicating potent anti-inflammatory activity.
- Cell Line Evaluations : In another study, a structurally similar compound was tested on MCF-7 breast cancer cells, showing a significant reduction in cell viability at concentrations above 10 µM.
- Antimicrobial Testing : A series of derivatives were screened against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
Data Tables
Properties
Molecular Formula |
C23H22N2O4S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
methyl 2-[[2-(4-methylphenyl)acetyl]amino]-5-[(3-methylphenyl)carbamoyl]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H22N2O4S/c1-14-7-9-16(10-8-14)12-20(26)25-22-18(23(28)29-3)13-19(30-22)21(27)24-17-6-4-5-15(2)11-17/h4-11,13H,12H2,1-3H3,(H,24,27)(H,25,26) |
InChI Key |
ICDBHRCKPZEGTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=C(C=C(S2)C(=O)NC3=CC=CC(=C3)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















